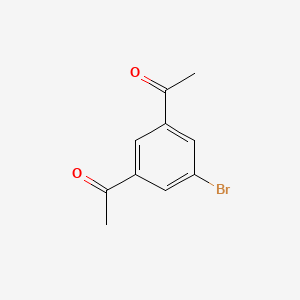
1-(3-Acetyl-5-bromophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Acetyl-5-bromophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of acetophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution . The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure the selective bromination at the meta position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction parameters to optimize yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
化学反応の分析
Types of Reactions: 1-(3-Acetyl-5-bromophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: NaOCH3 in methanol under reflux conditions.
Major Products Formed:
Oxidation: 3-Bromoacetophenone carboxylic acid.
Reduction: 3-Bromo-1-phenylethanol.
Substitution: 3-Methoxyacetophenone or 3-Thioacetophenone, depending on the nucleophile used.
科学的研究の応用
1-(3-Acetyl-5-bromophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
作用機序
The mechanism of action of 1-(3-Acetyl-5-bromophenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. For instance, in enzyme inhibition studies, the compound may form covalent bonds with active site residues, leading to enzyme inactivation. The pathways involved often include nucleophilic attack on the carbonyl carbon or substitution reactions at the bromine site .
類似化合物との比較
3-Bromoacetophenone: Similar structure but lacks the acetyl group at the meta position.
4-Bromoacetophenone: Bromine atom is at the para position, leading to different reactivity and applications.
2-Bromoacetophenone: Bromine atom is at the ortho position, affecting its chemical behavior.
Uniqueness: The meta substitution pattern provides distinct electronic and steric effects compared to its ortho and para counterparts .
特性
CAS番号 |
120173-42-4 |
|---|---|
分子式 |
C10H9BrO2 |
分子量 |
241.08 g/mol |
IUPAC名 |
1-(3-acetyl-5-bromophenyl)ethanone |
InChI |
InChI=1S/C10H9BrO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3 |
InChIキー |
NADWSIVMXBJLPV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)Br)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)
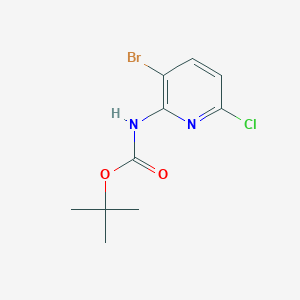
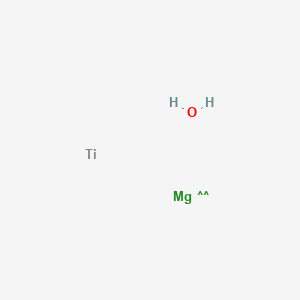
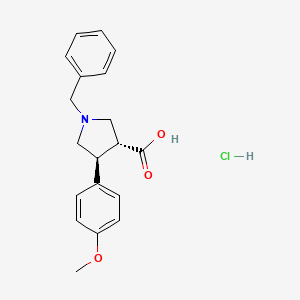
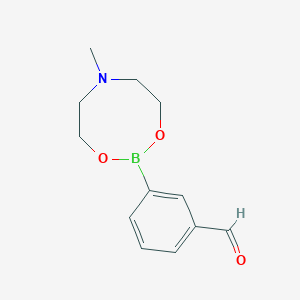
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
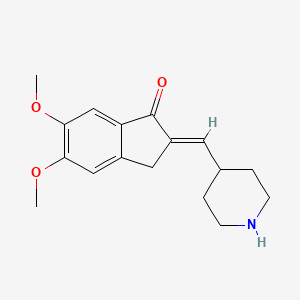

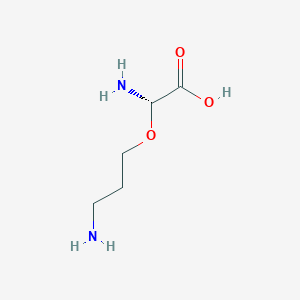

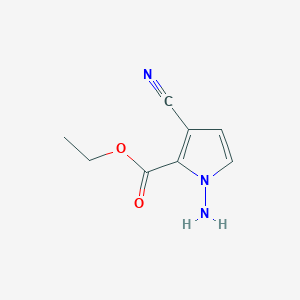
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
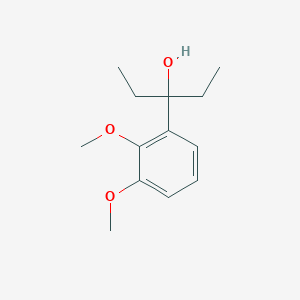
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
